3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methylsulfanyl (SMe) moiety adjacent to a carboxylic acid group at position 1.
The compound’s cyclobutane ring introduces ring strain, which may influence conformational flexibility and binding affinity in biological systems. The methylsulfanyl group at position 1 offers a site for further functionalization (e.g., oxidation to sulfone or nucleophilic substitution), while the carboxylic acid enables salt formation or esterification for solubility modulation .
Properties
Molecular Formula |
C11H19NO4S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-7-5-11(6-7,17-4)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
LMFFCNHPPNZNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the amino group and the tert-butoxycarbonyl protecting group. The methylsulfanyl group is then added through a substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce the free amino compound .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its ability to interact with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. The cyclobutane ring provides structural rigidity, while the methylsulfanyl group can undergo oxidation or substitution reactions, allowing for diverse chemical transformations .
Comparison with Similar Compounds
a) Substituent Effects on Reactivity and Stability
- Target compound vs. 3-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid : The addition of the methylsulfanyl group in the target compound introduces sulfur-based reactivity (e.g., oxidation susceptibility) absent in the analog. This may expand its utility in cross-coupling reactions or as a latent site for prodrug activation. However, the SMe group could reduce aqueous solubility compared to the hydrogen-only substituent at position 1 in the analog .
- Target compound vs. 3-(tert-Butoxy)cyclobutane-1-carboxylic acid : The tert-butoxy group in ’s compound provides steric shielding without the amino-protection capability of the Boc group. This makes the target compound more suitable for stepwise deprotection strategies in multistep syntheses.
b) Molecular Weight and Functional Diversity
The target compound’s molecular weight (~287.36) is comparable to ’s dual-protected derivative (287.35 g/mol), but the latter features a tert-butoxy group at position 3 instead of the Boc-amino group. This difference highlights the trade-off between steric bulk and functional versatility: the Boc group enables selective deprotection, while the tert-butoxy group offers inertness .
Research Findings and Implications
- Stability Considerations : The Boc group in the target compound is stable under basic conditions but cleaved via trifluoroacetic acid (TFA), making it ideal for solid-phase peptide synthesis. The methylsulfanyl group, however, may require stabilization against oxidation during storage or reaction workflows .
- Synthetic Utility: Cyclobutane derivatives are increasingly explored in drug design for their intermediate ring strain, which balances rigidity and bioactivity. The target compound’s dual functionality (Boc-amino and SMe) positions it as a multifunctional intermediate in fragment-based drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
